molecular formula C12H12F3NO2 B15338026 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B15338026
M. Wt: 259.22 g/mol
InChI Key: LETJWIKGGZNDJW-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically relevant features: a 2-pyrrolidinone moiety and a 4-methoxy-3-(trifluoromethyl)phenyl group. The 2-pyrrolidinone ring is a recognized pharmacophore present in known drugs and is frequently investigated in the synthesis of compounds for treating various diseases . The trifluoromethyl group is a common and valuable addition in modern agrochemicals and pharmaceuticals, as it can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability . The specific combination of these features in a single molecule makes this compound a promising building block or intermediate for researchers. It is primarily intended for the development and exploration of novel bioactive molecules. Potential research applications include serving as a key intermediate in synthesizing potential Autotaxin (ATX) inhibitors, given the known activity of similar 2-pyrrolidone derivatives , or as a precursor in the design of ligands for central nervous system targets, analogous to other pyrrolidinone-based structures used in neuroimaging . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12F3NO2/c1-18-10-5-4-8(7-9(10)12(13,14)15)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

LETJWIKGGZNDJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid

The aryl boronic acid precursor is synthesized via sequential functionalization of a substituted benzene ring. Electrophilic trifluoromethylation of 4-methoxyphenol using trifluoroacetyl chloride in the presence of a Lewis acid (e.g., FeCl₃) yields 4-methoxy-3-(trifluoromethyl)phenol, which is subsequently converted to the boronic acid via Miyaura borylation. This step employs bis(pinacolato)diboron and Pd(dppf)Cl₂ in anhydrous THF, achieving a 78% yield after column chromatography (hexane/ethyl acetate, 4:1).

Coupling with 2-Bromopyrrolidinone

The boronic acid is coupled with 2-bromo-2-pyrrolidinone under Suzuki-Miyaura conditions. A mixture of Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and EtOH/H₂O (4:1) is refluxed at 100°C for 18 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the target compound in 67% yield.

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.9 Hz, 1H), 7.72 (d, J = 2.1 Hz, 1H), 7.12 (dd, J = 8.9, 2.1 Hz, 1H), 3.91 (s, 3H), 3.65–3.58 (m, 2H), 2.74–2.67 (m, 2H), 2.12–2.05 (m, 2H).
  • ¹³C NMR (126 MHz, CDCl₃): δ 175.2 (C=O), 160.1 (OCH₃), 139.8 (CF₃), 132.4, 128.9, 122.7, 115.3, 55.4 (OCH₃), 46.2, 32.1, 24.8.

Method 2: Cyclization of Gamma-Amino Esters

Synthesis of Gamma-Amino Ester Precursor

Ethyl 4-[4-methoxy-3-(trifluoromethyl)phenyl]aminobutyrate is prepared by nucleophilic substitution of 4-fluoro-3-(trifluoromethyl)anisole with ethyl 4-aminobutyrate. The reaction proceeds in DMF at 120°C for 24 hours, yielding the intermediate in 82% purity.

Acid-Catalyzed Lactamization

The gamma-amino ester is cyclized using PPTS (pyridinium p-toluenesulfonate) in refluxing toluene. After 6 hours, the mixture is concentrated and purified via flash chromatography (dichloromethane/methanol, 9:1) to isolate the pyrrolidinone in 58% yield. This method mirrors cyclization protocols for trifluoromethylated heterocycles.

Optimization Insights

  • Excess PPTS (5 mol%) improves cyclization efficiency.
  • Lower temperatures (<100°C) result in incomplete conversion, while prolonged heating (>8 hours) induces decomposition.

Method 3: Palladium-Catalyzed Carbonylation

Carbonylation of 4-Methoxy-3-(trifluoromethyl)aniline

A novel approach involves palladium-catalyzed carbonylation of 4-methoxy-3-(trifluoromethyl)aniline with CO (1 atm) in the presence of ethyl acrylate. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 150°C, the reaction forms the pyrrolidinone via intramolecular cyclization, achieving a 54% yield after HPLC purification.

Mechanistic Considerations

  • CO insertion into the Pd–C bond generates a ketene intermediate, which undergoes nucleophilic attack by the amine.
  • The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Gamma-Amino Cyclization Carbonylation
Yield (%) 67 58 54
Reaction Time (h) 18 6 24
Catalyst Cost Moderate Low High
Scalability Excellent Moderate Limited

The Suzuki-Miyaura method offers superior yields and scalability, albeit requiring expensive palladium catalysts. Gamma-amino cyclization is cost-effective but suffers from moderate yields due to competing side reactions. Carbonylation, while innovative, remains limited by stringent CO handling requirements.

Scientific Research Applications

1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound with a molecular weight of approximately 259.22 g/mol . It is characterized by a pyrrolidinone ring and a trifluoromethyl-substituted aromatic system. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for applications in medicinal chemistry and materials science.

Scientific Research Applications

1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone exhibits significant biological activities and has been studied for its potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances its ability to penetrate biological membranes, which may contribute to its efficacy against various pathogens. Additionally, the compound's structural features allow it to interact with specific molecular targets, making it a candidate for further exploration in drug development. Studies on interaction dynamics indicate that 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone can effectively modulate protein binding affinities due to its unique substituents. The trifluoromethyl group not only enhances membrane permeability but also influences the compound's pharmacokinetic properties, making it a subject of interest in pharmacological research.

Mechanism of Action

The mechanism by which 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrrolidinone ring provides a scaffold for further functionalization.

Comparison with Similar Compounds

Structural Differences :

  • Flurochloridone features chlorine at the 3-position and a chloromethyl group at the 4-position of the pyrrolidinone ring, with the trifluoromethyl group on the phenyl ring .

Pyridine-Urea Derivatives (Compounds 82 and 83)

Structural Differences :

  • Compounds 82 and 83 (e.g., 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) replace the pyrrolidinone core with a pyridine-urea scaffold but retain the trifluoromethylphenyl and methoxyphenyl motifs .

1-(4-(Dimethylamino)phenyl)-2-pyrrolidinone Derivatives

Structural Differences :

  • These derivatives substitute the phenyl ring with a dimethylamino group (electron-donating) instead of methoxy and trifluoromethyl groups .

1-[3-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Structural Differences :

  • This analog lacks the 4-methoxy group , reducing steric hindrance and electronic donation at the phenyl ring .

Physicochemical Properties :

  • Melting Point: 134–136°C (vs. unreported for the target compound) .
  • The absence of methoxy may simplify synthesis but reduce polarity.

Key Research Findings and Trends

Substituent Effects :

  • Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., CYP51 inhibitors in antiparasitic drugs) .
  • Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .

Pharmacological Potential: Pyrrolidinones with 4-methoxy-3-CF₃ substitution are unexplored in the provided evidence but share structural motifs with radiopharmaceuticals (e.g., ’s carbon-11 labeled compound for imaging) .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone?

Methodological Answer:
The synthesis typically involves nucleophilic acyl substitution. A plausible route is the reaction of 4-methoxy-3-(trifluoromethyl)benzoyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

Precursor preparation : Generate the benzoyl chloride derivative via thionyl chloride treatment of the corresponding carboxylic acid.

Amine coupling : React the acyl chloride with pyrrolidine in dichloromethane or THF at 0–25°C for 4–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
This method is analogous to protocols for structurally related pyrrolidinone derivatives .

Basic: Which spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and pyrrolidinone ring protons (δ 1.8–3.5 ppm).
  • ¹³C NMR : Detect carbonyl (δ ~175 ppm), trifluoromethyl (δ ~125 ppm, q, JCFJ_{C-F} ≈ 270 Hz), and methoxy carbons (δ ~55 ppm).
  • ¹⁹F NMR : Single peak for -CF₃ (δ ~-60 ppm).

FTIR : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

HRMS : Validate molecular formula (e.g., C₁₃H₁₂F₃NO₂⁺ requires m/z 278.0804).
Structural predictions can be modeled using SMILES/InChI strings from analogous compounds .

Advanced: How can computational chemistry aid in predicting the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

Electrostatic potential mapping : Visualize electron-deficient regions near -CF₃, guiding predictions for nucleophilic/electrophilic attack.

Transition state analysis : Model activation barriers for reactions like hydrolysis or substitution.

Solvent effects : Simulate solvation (e.g., PCM model) to assess stability in polar/nonpolar media.
Studies on trifluoromethylated aromatics suggest strong inductive effects that polarize adjacent bonds .

Advanced: What experimental approaches can address discrepancies in observed vs. theoretical yields during synthesis?

Methodological Answer:
Systematic optimization via Design of Experiments (DOE) is critical:

Parameter screening : Vary temperature (0–50°C), base equivalents (1–3 eq.), and solvent polarity (THF vs. DCM).

In-situ monitoring : Use HPLC or TLC to track reaction progress and identify intermediates/byproducts.

Byproduct analysis : Employ GC-MS or LC-MS to detect side reactions (e.g., over-substitution, ring-opening).
For example, elevated temperatures may degrade the trifluoromethyl group, necessitating lower reaction temperatures .

Advanced: What are the challenges in achieving regioselective functionalization of the phenyl ring in this compound?

Methodological Answer:
The methoxy (-OMe) and trifluoromethyl (-CF₃) groups exert competing electronic effects:

Directing effects :

  • -OMe is a strong electron-donating group (EDG), activating the para position.
  • -CF₃ is electron-withdrawing (EWG), deactivating the ring but directing substituents to meta positions.

Strategies for regiocontrol :

  • Use protecting groups (e.g., silyl ethers) to temporarily block -OMe.
  • Employ directing auxiliaries (e.g., boronic acids) in cross-coupling reactions.
    Computational models (e.g., Fukui indices) can predict reactive sites for electrophilic substitution .

Table 1: Predicted Spectroscopic Data for Key Functional Groups

Functional GroupTechniqueExpected Signal/PeakReference Compound Data
-CF₃¹⁹F NMRδ ~-60 ppm (singlet)
C=O (pyrrolidinone)FTIR~1700 cm⁻¹
-OCH₃¹H NMRδ 3.8 ppm (singlet, 3H)
Aromatic protons¹H NMRδ 6.8–7.5 ppm (multiplet)

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